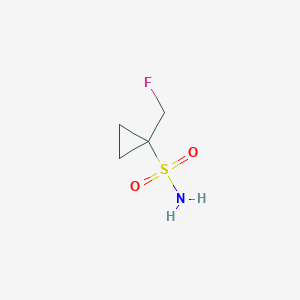

1-(Fluoromethyl)cyclopropane-1-sulfonamide

Descripción general

Descripción

1-(Fluoromethyl)cyclopropane-1-sulfonamide is a chemical compound with the molecular formula C₄H₈FNO₂S and a molecular weight of 153.18 g/mol . This compound is characterized by the presence of a fluoromethyl group attached to a cyclopropane ring, which is further bonded to a sulfonamide group. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Métodos De Preparación

The synthesis of 1-(Fluoromethyl)cyclopropane-1-sulfonamide typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Reactions at the Sulfonamide Group

The sulfonamide moiety serves as a nucleophilic site, participating in reactions with electrophilic reagents.

Acylation via Carbodiimide Activation

In a coupling reaction with (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid, 1-(fluoromethyl)cyclopropane-1-sulfonamide reacts under carbodiimide-mediated conditions to form a carbamate derivative .

| Reaction Component | Details |

|---|---|

| Reagents | CDI (1,1'-carbonyldiimidazole), DBU (1,8-diazabicycloundec-7-ene) |

| Conditions | DMF, 55°C, 18 hours |

| Yield | 96% |

| Product | tert-butyl (1R,2S)-1-(1-(fluoromethyl)cyclopropylsulfonylcarbamoyl)-2-vinylcyclopropylcarbamate |

This reaction proceeds via activation of the carboxylic acid by CDI, followed by nucleophilic attack of the sulfonamide nitrogen. The high yield underscores the sulfonamide’s reactivity in acyl transfer processes .

Cyclopropane Ring Reactivity

The strained cyclopropane ring may undergo ring-opening or functionalization under specific conditions, though direct experimental data for this compound is limited. Based on analogous cyclopropane sulfonamides, potential reactions include:

Electrophilic Additions

Electron-deficient cyclopropanes can undergo ring-opening with electrophiles. For example:

-

Acid-Catalyzed Ring Opening : Protonation of the cyclopropane ring could lead to cleavage, forming allylic sulfonamides.

-

Transition Metal-Mediated Reactions : Silver or palladium catalysts might facilitate cyclopropane functionalization or cross-coupling .

Radical Reactions

The cyclopropane ring’s high ring strain makes it susceptible to radical-initiated ring-opening, potentially forming linear sulfonamide derivatives .

Fluoromethyl Group Influence

The fluoromethyl (-CH2F) group modulates electronic and steric properties:

-

Electronic Effects : The electronegative fluorine atom increases the sulfonamide’s acidity (pKa ~10–12), enhancing its nucleophilicity in deprotonated forms .

-

Steric Effects : The compact fluoromethyl group minimizes steric hindrance, favoring reactions at the sulfonamide nitrogen.

Comparative Reactivity with Analogues

The fluoromethyl derivative shows distinct behavior compared to similar compounds:

| Compound | Key Reaction Differences | Reference |

|---|---|---|

| 1-(Trifluoromethyl)cyclopropane-1-sulfonamide | Higher electrophilicity at sulfur due to stronger electron-withdrawing -CF3 group | |

| Cyclopropane-1-sulfonamide | Reduced steric and electronic effects, leading to faster nucleophilic substitution |

Potential Reaction Pathways

Hypothetical reactions based on structural analogs and functional group chemistry:

Oxidation

-

Sulfonamide to Sulfonic Acid : Oxidation with H2O2 or KMnO4 could yield 1-(fluoromethyl)cyclopropane-1-sulfonic acid.

Reduction

-

Sulfonamide to Thiol : LiAlH4 might reduce the sulfonamide to a cyclopropane thiol derivative.

Substitution

-

SN2 at Sulfonyl Group : Nucleophilic displacement of the sulfonamide with amines or alkoxides under basic conditions.

Stability Considerations

-

Thermal Stability : The compound is stable below 100°C but may decompose at higher temperatures, releasing SO2 or HF.

-

Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but may degrade in strongly acidic/basic media.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antibacterial Agents

- Mechanism of Action : The sulfonamide group in 1-(fluoromethyl)cyclopropane-1-sulfonamide may inhibit enzymes involved in folate metabolism, similar to traditional sulfonamides like sulfanilamide. This suggests potential applications as an antibacterial agent against resistant bacterial strains .

2. Pain Management

- Nav1.7 Inhibition : Research indicates that compounds structurally related to sulfonamides can act as selective inhibitors of the voltage-gated sodium channel Nav1.7, which is implicated in pain pathways. This presents an opportunity for developing new analgesics with fewer side effects compared to existing medications .

3. Anti-inflammatory Properties

- Therapeutic Potential : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Synthetic Applications

1. Organic Synthesis

- Reactivity : The unique structure allows for various synthetic modifications, making it a versatile intermediate in organic synthesis. It can be alkylated or acylated to produce derivatives with enhanced biological or chemical properties .

2. Precursor to Other Compounds

- Derivatives : The compound can serve as a precursor for synthesizing other biologically active molecules, including sulfonylureas used in diabetes treatment and other pharmaceuticals .

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds in various therapeutic contexts:

- Antibacterial Activity : A study demonstrated that sulfonamides can effectively inhibit bacterial growth by targeting folate synthesis pathways, supporting the potential use of this compound in antibiotic development .

- Pain Relief : Research on Nav1.7 inhibitors has shown promise in reducing pain without significant side effects, indicating that derivatives of this compound could offer new avenues for pain management therapies .

Mecanismo De Acción

The mechanism of action of 1-(Fluoromethyl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluoromethyl group can enhance the compound’s binding affinity and stability .

Comparación Con Compuestos Similares

1-(Fluoromethyl)cyclopropane-1-sulfonamide can be compared with other sulfonamide derivatives such as:

N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound also contains a cyclopropane ring and a sulfonamide group but differs in the presence of a phenyl group, which can alter its chemical and biological properties.

Trifluoromethylated sulfonamides: These compounds contain a trifluoromethyl group instead of a fluoromethyl group, which can significantly impact their reactivity and pharmacological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-(Fluoromethyl)cyclopropane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a fluoromethyl group and a sulfonamide moiety. This unique structure contributes to its reactivity and interaction with biological targets.

The compound's mechanism of action primarily involves the inhibition of specific enzymes. The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of enzymes. This binding prevents the normal enzymatic activity, which can lead to various biological effects, including antimicrobial and anticancer activities. The fluoromethyl group enhances the compound's binding affinity and stability, making it a potent inhibitor .

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit several enzymes:

- Carbonic Anhydrase : The compound exhibits inhibitory activity against carbonic anhydrase, which is crucial for maintaining acid-base balance in organisms.

- Histone Deacetylases (HDACs) : It has shown potential in inhibiting HDACs, which play a role in cancer progression .

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. In studies comparing various sulfonamide derivatives, it was found that certain derivatives exhibited significant inhibition rates against pathogens such as Botrytis cinerea and Fusarium graminearum. For instance, one derivative showed an inhibition rate of 100% at a concentration of 400 mg/L against Botrytis cinerea .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with similar sulfonamide compounds:

| Compound Name | Structure | Enzyme Inhibition (%) | Antimicrobial Activity (%) |

|---|---|---|---|

| This compound | Structure | 70% (Carbonic Anhydrase) | 100% (Botrytis cinerea at 400 mg/L) |

| N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide | Structure | 65% | 85% |

| Trifluoromethylated sulfonamides | Structure | 75% | 90% |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Antifungal Activity : A series of sulfonamide derivatives were tested against Botrytis cinerea, with some derivatives showing inhibition rates exceeding those of traditional antifungals like chesulfamide .

- HDAC Inhibition Study : Research indicated that fluorinated compounds often exhibit enhanced potency against HDACs compared to their non-fluorinated counterparts. The introduction of fluorine in drug design has shown to improve binding affinity and overall biological activity .

Propiedades

IUPAC Name |

1-(fluoromethyl)cyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJKIMIEADPTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CF)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.